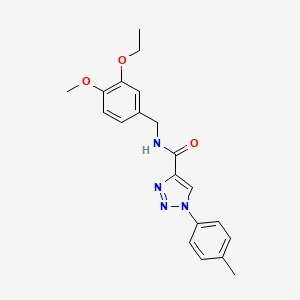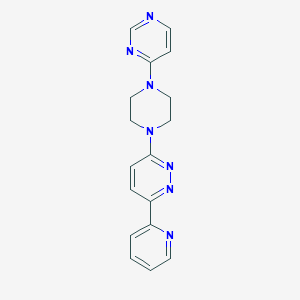
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, also known as CIQ or TAK-915, is a novel compound that has been developed as a potential therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. This compound acts as a selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Wissenschaftliche Forschungsanwendungen
Overview of Thiazole Derivatives
Thiazole, a well-known five-membered heterocyclic compound, has been extensively researched for its potential applications in medicinal chemistry. The research on thiazole derivatives, including 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide, focuses on finding new compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs with minimal side effects. Thiazole derivatives' therapeutic applications reported in patents have demonstrated a broad spectrum of biological properties, making them valuable in pharmaceutical applications. The emphasis on enzyme inhibitors, particularly those modulating enzymes related to metabolism, highlights the medicinal chemistry perspective of thiazole derivatives. These compounds are recognized for their therapeutic effects but also for their potential side-effect risks due to their multi-signaling pathway targets (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Pharmacological Activity of Thiazole Derivatives
The versatility of thiazole derivatives is evident in their wide range of pharmacological activities. These activities include action against a variety of pathogens and diseases, leveraging the thiazole core's ability to bind with different biological targets. The pharmacological potential consequent to structural modification of thiazole derivatives is unpredictable, signifying the scaffold's great potential in chemical pharmaceutical research. The focus on derivatives with pharmacological activity towards receptors underscores the structural diversity and the broad therapeutic applications proposed for thiazole derivatives, from antimicrobial to anticancer and antidiabetic agents. This diversity, coupled with the ease of synthesis, positions thiazole derivatives as promising candidates in drug discovery (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Sulfonamide Derivatives and Clinical Applications
Sulfonamide derivatives, including those with a thiazole moiety, have a wide range of clinical uses, from diuretics and carbonic anhydrase inhibitors to antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs incorporating sulfonamide groups have shown significant antitumor activity, highlighting the constant need for novel sulfonamides with selective action as antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases. This privileged structural motif's presence in future drugs emphasizes its importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPEKXYZCDRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)






![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)
![Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate](/img/structure/B2758148.png)

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

